molecular formula C27H17NO2 B5054789 4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol

4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol

Cat. No.: B5054789
M. Wt: 387.4 g/mol
InChI Key: KUUHUHCLBWUVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol is a complex organic compound that features a benzofuran ring fused with a benzoquinoline moiety and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol typically involves multi-step organic reactions. One common approach is the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by photocyclization and subsequent aromatization. The reaction conditions often include UV irradiation and specific solvents like acetone-water mixtures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Known for their biological activities, including anticancer and antiviral properties.

    Benzoquinoline derivatives: Studied for their potential therapeutic applications and unique chemical properties.

Uniqueness

4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol is unique due to its combined structural features of benzofuran and benzoquinoline, which may confer distinct biological activities and chemical reactivity compared to its individual components .

Properties

IUPAC Name

4-[1-(1-benzofuran-2-yl)benzo[f]quinolin-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17NO2/c29-20-12-9-18(10-13-20)24-16-22(26-15-19-6-2-4-8-25(19)30-26)27-21-7-3-1-5-17(21)11-14-23(27)28-24/h1-16,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUHUHCLBWUVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(C=C4)O)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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